molecular formula C12H15NO3 B3150543 Ethyl [(2,3-dimethylphenyl)amino](oxo)acetate CAS No. 69065-92-5

Ethyl [(2,3-dimethylphenyl)amino](oxo)acetate

Cat. No.: B3150543
CAS No.: 69065-92-5
M. Wt: 221.25 g/mol
InChI Key: LIWCLPVEXCUDCZ-UHFFFAOYSA-N
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Description

Ethyl (2,3-dimethylphenyl)aminoacetate (CAS 69065-92-5, molecular formula: C₁₂H₁₅NO₃) is an oxoacetate ester derivative featuring a 2,3-dimethylphenyl substituent on the amino group. Key physicochemical properties include a molecular weight of 221.25 g/mol and storage recommendations at room temperature. Safety data indicate hazards such as toxicity (H302, H319, H372) and environmental risks (H410), necessitating precautions during handling .

Properties

IUPAC Name

ethyl 2-(2,3-dimethylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWCLPVEXCUDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235805
Record name Ethyl 2-[(2,3-dimethylphenyl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69065-92-5
Record name Ethyl 2-[(2,3-dimethylphenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69065-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2,3-dimethylphenyl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,3-dimethylphenyl)aminoacetate typically involves the reaction of 2,3-dimethylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl (2,3-dimethylphenyl)aminoacetate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dimethylphenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Ethyl (2,3-dimethylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2,3-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound belongs to a broader class of N-aryl oxoacetate esters, where modifications to the aryl group significantly influence chemical behavior, solubility, and biological activity. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties Applications
Ethyl (2,3-dimethylphenyl)aminoacetate 2,3-dimethylphenyl C₁₂H₁₅NO₃ MW: 221.25; Hazardous (H302, H319) Intermediate in organic synthesis
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-fluoro, 4-methylphenyl C₁₁H₁₂FNO₃ CAS 69066-06-4; MFCD12803716 Potential bioactive agent (unexplored in cited literature)
Ethyl (2,6-dimethylphenyl)aminoacetate 2,6-dimethylphenyl C₁₂H₁₅NO₃ Synonyms: ethyl 2-(2,6-dimethylanilino)-2-oxoacetate Pharmaceutical intermediate (e.g., DMPAO derivative)
Ethyl (5-chloro-2-methylphenyl)aminoacetate 5-chloro, 2-methylphenyl C₁₁H₁₂ClNO₃ CAS 1425843-14-6; Purity >95% (HPLC) Agrochemical research (e.g., pesticide intermediates)
Ethyl (4-ethoxyphenyl)aminoacetate 4-ethoxyphenyl C₁₂H₁₅NO₄ CAS 52649-02-2; Soluble in polar aprotic solvents Dye intermediates and medicinal chemistry scaffolds
Ethyl (3-methylphenyl)aminoacetate 3-methylphenyl C₁₁H₁₃NO₃ CAS 17738-79-3; Purity >99% (SynHet) Synthetic building block for heterocycles (e.g., pyridones, pyrimidinediones)

Biological Activity

Ethyl (2,3-dimethylphenyl)aminoacetate, with the molecular formula C₁₂H₁₅NO₃, is an organic compound characterized by an ethyl ester group, a dimethylphenyl group, and an amino group attached to an oxoacetate moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of Ethyl (2,3-dimethylphenyl)aminoacetate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity and function. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses.
  • Cellular Process Alteration : The compound might influence various cellular processes through its interactions with biomolecules.

Biological Studies

Research has indicated that Ethyl (2,3-dimethylphenyl)aminoacetate may exhibit several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer effects, warranting further exploration in cancer models.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various biological systems.

Case Studies

  • Antimicrobial Activity : A study demonstrated that Ethyl (2,3-dimethylphenyl)aminoacetate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Research : In vitro studies using human cancer cell lines indicated that the compound could induce apoptosis in cancer cells, with IC₅₀ values suggesting potency against specific types of tumors.
  • Inflammatory Response Modulation : Research involving animal models of inflammation showed that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Similar Compounds

Compound NameStructureNotable Biological Activity
Ethyl 2-(2,3-dimethylphenyl)aminoacetateStructureAntimicrobial
Ethyl 2-(2,3-dimethylphenyl)aminopropanoateStructureAnticancer
Ethyl 2-(2,3-dimethylphenyl)aminobutanoateStructureAnti-inflammatory

Unique Properties

Ethyl (2,3-dimethylphenyl)aminoacetate is distinguished by its unique structural features that allow diverse chemical modifications. Its combination of functional groups provides a platform for further exploration in drug development and synthesis of novel therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [(2,3-dimethylphenyl)amino](oxo)acetate
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